

Introduction: A Strategically Modified Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-(Tert-butoxycarbonyl)-O-ethyltyrosine*

Cat. No.: *B1587129*

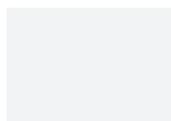
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N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Boc-L-Tyr(Et)-OH, is a synthetic derivative of the natural amino acid L-tyrosine. Its structure is strategically modified with two key protective groups: the tert-butoxycarbonyl (Boc) group on the α -amino nitrogen and a stable ethyl ether linkage on the phenolic hydroxyl side chain. This dual-modification makes it an invaluable building block in peptide synthesis and pharmaceutical research.^[1] The Boc group provides temporary protection for the amine, which can be selectively removed during synthesis, while the O-ethyl group offers a permanent modification that prevents unwanted side-chain reactions and enhances lipophilicity, a property that can improve membrane permeability and bioavailability in drug formulations.^[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. Boc-L-Tyr(Et)-OH is typically a white to off-white solid, and its key identifiers and properties are summarized below.^{[1][2]}

Chemical Structure



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Caption: Chemical structure of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine.

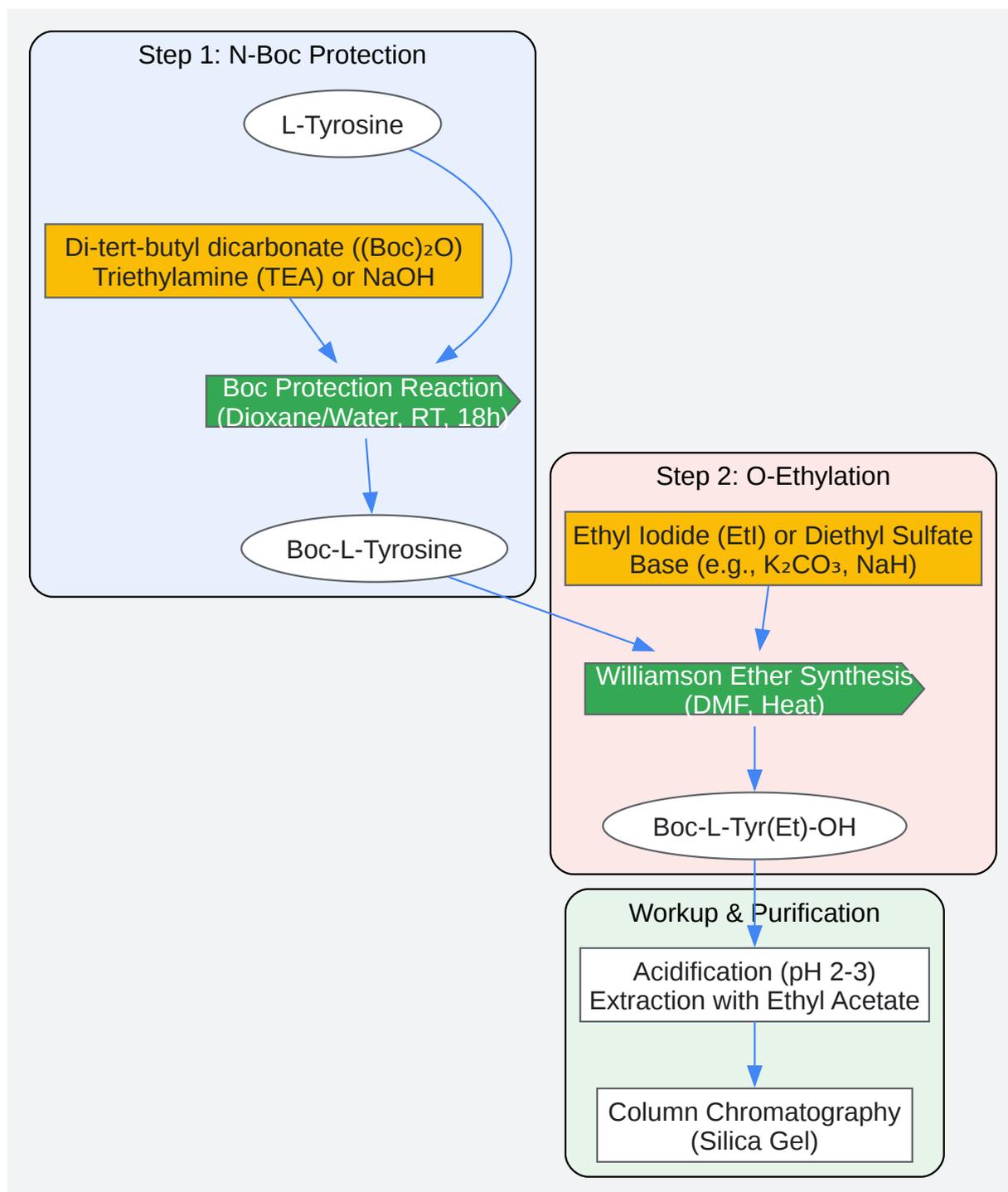
Core Data Summary

Property	Value	Source(s)
CAS Number	76757-91-0	[1]
Alternate CAS	247088-44-4	[3]
Molecular Formula	C ₁₆ H ₂₃ NO ₅	[1][3]
Molecular Weight	309.36 g/mol (or 309.4 g/mol)	[1][3]
Appearance	White to off-white solid	[1][2]
Melting Point	87 - 91 °C	[1][2]
Purity	≥ 98% (HPLC)	[1][2]
Storage	0 - 8 °C, recommended in a cool, dark place	[1][2]
Synonyms	Boc-L-Tyr(Et)-OH, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid	[1][2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of Boc-L-Tyr(Et)-OH is typically achieved through a two-step process starting from L-tyrosine. The strategic order of these steps—N-protection followed by O-alkylation—is crucial for achieving high yield and purity.

Experimental Workflow: Synthesis of Boc-L-Tyr(Et)-OH



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Caption: Generalized workflow for the synthesis of Boc-L-Tyr(Et)-OH.

Step-by-Step Methodology

Part A: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH) This initial step protects the nucleophilic α -amino group to prevent it from reacting during the subsequent O-ethylation.

- **Dissolution:** Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.[4] Add triethylamine to create a basic environment, which deprotonates the amino group, increasing its nucleophilicity.[4]
- **Boc Anhydride Addition:** Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) in one portion.[4] The deprotonated amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc bond.
- **Reaction:** Remove the ice bath and stir the mixture at ambient temperature for approximately 18 hours.[4]
- **Workup:** Concentrate the reaction mixture to remove the dioxane. Dilute the residue with water and perform an initial wash with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities. Acidify the aqueous layer to pH 1-3 with 1N HCl.[4] This protonates the carboxylic acid, making the Boc-L-Tyr-OH product extractable into an organic solvent.
- **Extraction:** Extract the product from the acidified aqueous layer using ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield Boc-L-Tyr-OH, often as a white foam.[4]

Part B: Synthesis of N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine (Boc-L-Tyr(Et)-OH) This step introduces the permanent ethyl group onto the phenolic side chain via a Williamson ether synthesis.

- **Deprotonation:** Dissolve the Boc-L-Tyr-OH from Part A in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
- **Alkylation:** Add an ethylating agent, such as ethyl iodide (EtI), to the solution. The phenoxide ion attacks the electrophilic ethyl group, displacing the iodide and forming the ether linkage.

- **Reaction and Purification:** Stir the reaction, possibly with gentle heating, until completion (monitored by TLC or HPLC). The final product is then purified from the reaction mixture, typically via aqueous workup followed by column chromatography on silica gel to yield pure Boc-L-Tyr(Et)-OH.

Core Applications in Research and Development

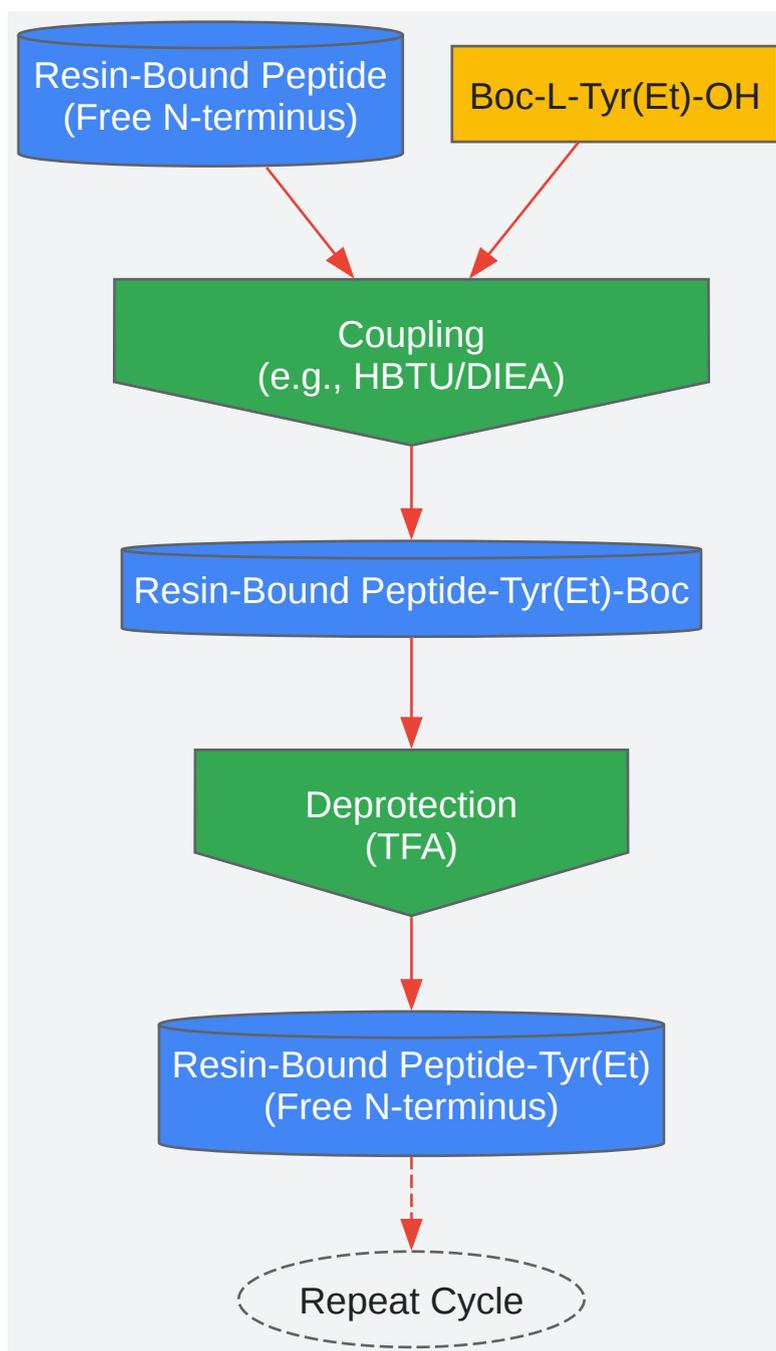
The unique structure of Boc-L-Tyr(Et)-OH makes it a preferred choice for chemists in both academic and industrial settings.^[1]

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Tyr(Et)-OH is as a building block in SPPS.^[1] In this context, the Boc group serves as a temporary protecting group for the N-terminus, while the O-ethyl group is a permanent modification of the side chain.

Causality in SPPS:

- **Preventing Side-Chain Acylation:** The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated during peptide coupling steps, leading to undesired branched peptides. The ethyl ether modification completely prevents this side reaction.
- **Enhanced Lipophilicity:** The ethyl group increases the hydrophobicity of the tyrosine residue. This can be strategically used to modify the overall properties of the final peptide, potentially improving its ability to cross cell membranes or enhancing its interaction with hydrophobic pockets in target proteins.^[1]
- **Boc-Chemistry Compatibility:** The compound is fully compatible with the classic Boc-SPPS methodology, which involves using a strong acid like trifluoroacetic acid (TFA) for N-terminal deprotection.^[5] The ether linkage on the side chain is stable to these acidic conditions.



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Caption: Role of Boc-L-Tyr(Et)-OH in a single cycle of Boc-SPPS.

Drug Development and Medicinal Chemistry

Beyond standard peptide synthesis, Boc-L-Tyr(Et)-OH is leveraged to create novel drug candidates.^[1] Its structural properties can be used to:

- **Improve Bioactivity:** The ethylated side chain can alter the peptide's conformation and binding affinity to its biological target.
- **Enhance Metabolic Stability:** The ether bond is generally more resistant to metabolic degradation than the free hydroxyl group, potentially increasing the in vivo half-life of a peptide therapeutic.
- **Serve as a Scaffold:** The protected amino acid can act as a chiral starting material for the synthesis of more complex, non-peptidic small molecules.

Analytical Characterization

Confirming the identity and purity of Boc-L-Tyr(Et)-OH is essential for its reliable use. HPLC and NMR spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Boc-protected amino acids.^{[1][2]}

- **Method:** Reversed-phase HPLC (RP-HPLC) is typically used. The compound is separated on a C18 column using a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).^[6]
- **Validation:** Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, with standards typically requiring $\geq 98\%$ purity.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation of the molecule.

- **^1H NMR:** The proton NMR spectrum will show characteristic signals for each part of the molecule. Key expected shifts (in ppm, relative to TMS) include:
 - **Ethyl Group:** A triplet around 1.4 ppm ($-\text{CH}_3$) and a quartet around 4.0 ppm ($-\text{O}-\text{CH}_2-$).
 - **Boc Group:** A singlet integrating to 9 protons around 1.4 ppm.
 - **Aromatic Protons:** Two doublets in the range of 6.8-7.2 ppm.

- Backbone Protons: Signals for the α -CH and β -CH₂ protons, typically between 2.8 and 4.5 ppm.
- ¹³C NMR: The carbon spectrum will confirm the presence of all 16 unique carbons, including the carbonyls of the carboxylic acid and Boc group, the aromatic carbons, and the aliphatic carbons of the ethyl, Boc, and amino acid backbone.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of Boc-L-Tyr(Et)-OH are paramount to ensure safety and maintain product integrity.

Safety and Personal Protective Equipment (PPE)

While not classified as a highly hazardous substance, good laboratory practice should always be followed.

- Handling: Use in a well-ventilated area to avoid breathing dust.[7][8] Limit all unnecessary personal contact.[7]
- PPE: Wear protective gloves (e.g., nitrile), safety goggles with side protection, and a lab coat.[7][9]
- First Aid: In case of skin contact, wash thoroughly with soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1][10] The recommended storage temperature is between 0 and 8 °C.[1]
- Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Disposal

- Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Handle uncleaned containers as you would the product itself.

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- To cite this document: BenchChem. [Introduction: A Strategically Modified Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587129#n-tert-butoxycarbonyl-o-ethyltyrosine-cas-number]

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